Sub-Nanomolar CCR5 Antagonism: A 24-Fold Improvement Over Maraviroc in Cellular Assays
3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one exhibits potent CCR5 antagonism with an IC₅₀ of 0.300 nM in a cellular assay measuring inhibition of HIV infusion via P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. This represents a 24- to 83-fold improvement over the clinically approved CCR5 antagonist maraviroc, which shows IC₅₀ values ranging from 7.18 to 25.43 nM depending on assay conditions [2].
| Evidence Dimension | CCR5 Receptor Antagonism Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.300 nM |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 7.18–25.43 nM (various assays) |
| Quantified Difference | Target compound is 24- to 83-fold more potent than maraviroc |
| Conditions | P4R5 cells co-expressing CD4 and LTR-beta-gal construct, HIV infusion inhibition assay |
Why This Matters
This sub-nanomolar potency positions the compound as a highly attractive starting point for next-generation CCR5 antagonist development, offering a significant potency advantage over the current clinical benchmark.
- [1] BindingDB. BDBM50394593 (CHEMBL2164205): IC₅₀ = 0.300 nM for CCR5 antagonism in P4R5 cells. View Source
- [2] Napier, C.; et al. Molecular cloning and radioligand binding characterization of the chemokine receptor CCR5 from rhesus macaque and human. Biochem Pharmacol, 2005, 71, 163-72. View Source
